2,3-Difluoro-6-(trifluoromethyl)aniline
Overview
Description
2,3-Difluoro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F5N It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to an aniline ring
Scientific Research Applications
2,3-Difluoro-6-(trifluoromethyl)aniline has several scientific research applications:
Safety and Hazards
“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Result of Action
Given its use in the synthesis of various organic compounds , it can be inferred that this compound plays a crucial role in the formation of complex organic structures.
Action Environment
It’s known that this compound should be stored in a cool, dry, and well-ventilated place , suggesting that temperature, humidity, and ventilation could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions. The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines and fluorinated aromatic compounds, which can be further utilized in different applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroaniline: Another fluorinated aniline with similar properties.
2-Fluoro-6-(trifluoromethyl)aniline: A closely related compound with one less fluorine atom.
2,6-Dibromo-4-(trifluoromethyl)aniline: A brominated analog with different reactivity.
Uniqueness
2,3-Difluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUZXPMLPYDZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575753 | |
Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124185-34-8 | |
Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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